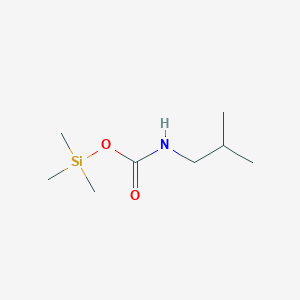
(S)-Alpha-allyl-proline,HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amino acid. The hydrochloride (HCl) form is commonly used to enhance the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Allylation: The alpha carbon of L-proline is allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrochloride Formation: The resulting (S)-Alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-Alpha-allyl-proline, HCl may involve:
Large-Scale Allylation: Utilizing continuous flow reactors to perform the allylation step efficiently.
Purification: Employing crystallization or chromatography techniques to purify the compound.
Hydrochloride Formation: Converting the purified (S)-Alpha-allyl-proline to its hydrochloride form using controlled acid-base reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Alpha-allyl-proline, HCl can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding proline.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Proline Derivatives: Obtained through reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-Alpha-allyl-proline, HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-Alpha-allyl-proline, HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Alpha-methyl-proline: Another chiral proline derivative with a methyl group instead of an allyl group.
(S)-Alpha-ethyl-proline: Similar structure with an ethyl group.
(S)-Alpha-benzyl-proline: Contains a benzyl group, offering different steric and electronic properties.
Uniqueness
(S)-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |
InChI-Schlüssel |
OXIPWMWSVJMAQA-FJXQXJEOSA-N |
Isomerische SMILES |
C=CCN1CCC[C@H]1C(=O)O.Cl |
Kanonische SMILES |
C=CCN1CCCC1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


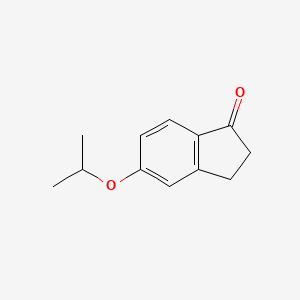
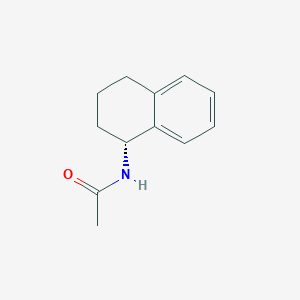
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)



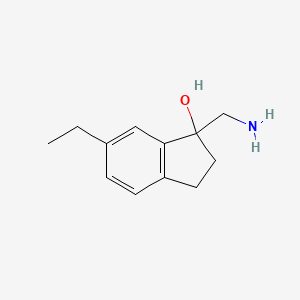
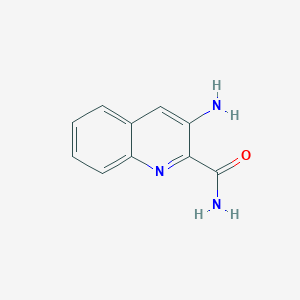

![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)


